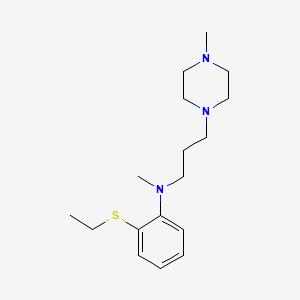
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine is a complex organic compound with the molecular formula C17H29N3S and a molecular weight of 307.4973 . This compound is characterized by a piperazine ring substituted with a methyl group and a propyl chain linked to a phenyl ring, which is further substituted with a methyl and an ethylmercapto group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with 3-(methyl-2-ethylmercaptophenylamino)propyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions can also be employed to achieve high efficiency and selectivity in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Dichloromethane (CH2Cl2)
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Reduced derivatives of the original compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the piperazine ring and the phenyl ring with substituents allows the compound to interact with multiple targets, making it a versatile molecule in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler analog with a similar piperazine ring but lacking the complex substituents.
4-(3-(Methylphenylamino)propyl)piperazine: Similar structure but without the ethylmercapto group.
N-Methyl-4-(3-(methylphenylamino)propyl)piperazine: Lacks the ethyl group on the phenyl ring.
Uniqueness
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine is unique due to the presence of both the ethylmercapto group and the piperazine ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
74037-90-4 |
|---|---|
Molecular Formula |
C17H29N3S |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]aniline |
InChI |
InChI=1S/C17H29N3S/c1-4-21-17-9-6-5-8-16(17)19(3)10-7-11-20-14-12-18(2)13-15-20/h5-6,8-9H,4,7,10-15H2,1-3H3 |
InChI Key |
DGRWVQYFNIDHJD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1N(C)CCCN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















